molecular formula C14H16BrN3O3 B14907473 tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate

tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate

Cat. No.: B14907473
M. Wt: 354.20 g/mol
InChI Key: YAFGMONANHEQBG-UHFFFAOYSA-N
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Description

tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate is a chemical compound that belongs to the class of cinnoline derivatives. This compound is characterized by the presence of a tert-butyl carbamate group attached to a cinnoline ring, which is further substituted with bromine and methoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cinnoline Core: The cinnoline core can be synthesized through a cyclization reaction involving appropriate precursors.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Deprotection: The tert-butyl carbamate group can be removed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium hydroxide (NaOH) can be used for deprotection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while deprotection reactions yield the free amine.

Scientific Research Applications

tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine and methoxy groups, along with the carbamate moiety, contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative used in various chemical reactions.

    6-Bromo-8-methoxycinnoline: A related cinnoline derivative without the carbamate group.

    tert-Butyl (6-chloro-8-methoxycinnolin-3-yl)carbamate: A similar compound with a chlorine atom instead of bromine.

Uniqueness

tert-Butyl (6-bromo-8-methoxycinnolin-3-yl)carbamate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, methoxy group, and carbamate moiety makes it distinct from other similar compounds and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C14H16BrN3O3

Molecular Weight

354.20 g/mol

IUPAC Name

tert-butyl N-(6-bromo-8-methoxycinnolin-3-yl)carbamate

InChI

InChI=1S/C14H16BrN3O3/c1-14(2,3)21-13(19)16-11-6-8-5-9(15)7-10(20-4)12(8)18-17-11/h5-7H,1-4H3,(H,16,17,19)

InChI Key

YAFGMONANHEQBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC(=CC(=C2N=N1)OC)Br

Origin of Product

United States

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